molecular formula C11H9Li B14668003 Lithium (naphthalen-1-yl)methanide CAS No. 36456-28-7

Lithium (naphthalen-1-yl)methanide

Cat. No.: B14668003
CAS No.: 36456-28-7
M. Wt: 148.2 g/mol
InChI Key: UEFQXQJSGVRAOC-UHFFFAOYSA-N
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Description

Lithium (naphthalen-1-yl)methanide is an organolithium compound known for its use as a powerful reducing agent in organic, organometallic, and inorganic chemistry. This compound is characterized by the presence of a lithium atom bonded to a naphthalen-1-yl group, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium (naphthalen-1-yl)methanide is typically synthesized by the reaction of metallic lithium with naphthalene in an ethereal solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under mild conditions, often at low temperatures to ensure stability .

Industrial Production Methods: While the compound is primarily prepared in research laboratories, its industrial production follows similar synthetic routes. The key parameters to control include the ratio of lithium to naphthalene and the nature of the solvent used. The reaction can be accelerated by sonication, which enhances the interaction between lithium and naphthalene .

Chemical Reactions Analysis

Types of Reactions: Lithium (naphthalen-1-yl)methanide undergoes various types of reactions, including:

Common Reagents and Conditions:

    Solvents: THF, DME

    Reagents: Metallic lithium, naphthalene

    Conditions: Low temperatures, inert atmosphere

Major Products:

    Dihydronaphthalene: Formed through protonation reactions

    Reduced organic compounds: Resulting from reduction reactions

Scientific Research Applications

Lithium (naphthalen-1-yl)methanide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through electron transfer from the lithium atom to the naphthalen-1-yl group, forming a radical anion. This radical anion is highly reactive and can participate in various reduction and protonation reactions. The molecular targets and pathways involved include the reduction of metal salts to form nanoparticles and the reduction of organic compounds to their corresponding reduced forms .

Comparison with Similar Compounds

    Sodium naphthalenide: Similar in structure but uses sodium instead of lithium.

    Potassium naphthalenide: Uses potassium as the metal component.

Uniqueness: Lithium (naphthalen-1-yl)methanide is unique due to its higher reactivity and stability compared to its sodium and potassium counterparts. It offers advantages such as easier handling and more powerful reducing capabilities .

Properties

CAS No.

36456-28-7

Molecular Formula

C11H9Li

Molecular Weight

148.2 g/mol

IUPAC Name

lithium;1-methanidylnaphthalene

InChI

InChI=1S/C11H9.Li/c1-9-5-4-7-10-6-2-3-8-11(9)10;/h2-8H,1H2;/q-1;+1

InChI Key

UEFQXQJSGVRAOC-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]C1=CC=CC2=CC=CC=C12

Origin of Product

United States

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